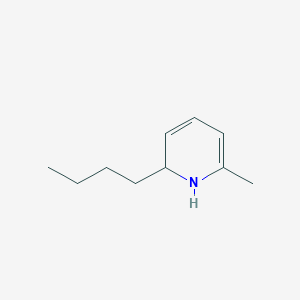

2-Butyl-6-methyl-1,2-dihydropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

2-butyl-6-methyl-1,2-dihydropyridine |

InChI |

InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8,10-11H,3-4,7H2,1-2H3 |

InChI Key |

SKOIAXKICMRYMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C=CC=C(N1)C |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies for 2 Butyl 6 Methyl 1,2 Dihydropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Butyl-6-methyl-1,2-dihydropyridine, providing detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are employed to piece together the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl and methyl groups, as well as the protons on the dihydropyridine (B1217469) ring, are observed. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the methyl protons at the C6 position typically appear as a singlet, while the protons of the butyl group at the C2 position exhibit characteristic multiplets due to spin-spin coupling with adjacent protons. The protons on the dihydropyridine ring itself give rise to signals in the olefinic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms in the dihydropyridine ring are particularly informative for confirming the substitution pattern. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a 2,6-disubstituted 1,2-dihydropyridine scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | Signal in aliphatic region |

| C3-H | Doublet of doublets | Signal in olefinic region |

| C4-H | Multiplet | Signal in olefinic region |

| C5-H | Doublet | Signal in olefinic region |

| C6-CH₃ | Singlet | Signal in aliphatic region |

| N-H | Broad singlet | - |

| Butyl-CH₂ | Multiplet | Multiple signals in aliphatic region |

| Butyl-CH₃ | Triplet | Signal in aliphatic region |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique is contingent upon the ability to grow a suitable single crystal of this compound. When successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate the precise coordinates of each atom.

The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which confirm the connectivity established by NMR. Furthermore, X-ray crystallography reveals the conformation of the dihydropyridine ring, which is typically a non-planar, boat-like structure. It also elucidates the orientation of the butyl and methyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of molecules in the crystal lattice can also be analyzed.

Interactive Data Table: Illustrative Crystallographic Parameters for a Dihydropyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 105.2 |

| Volume (ų) | 1020 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

Note: These are example parameters and would be specific to a particular crystal structure determination.

Mass Spectrometry and Chromatographic Techniques in Purity and Composition Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes an indispensable tool for assessing the purity of a sample.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner.

GC-MS or LC-MS analysis allows for the separation of this compound from any impurities or byproducts from a synthesis. The retention time from the chromatography provides a characteristic identifier, while the mass spectrum confirms the identity of the compound at that retention time. This combination is crucial for quality control and for ensuring the compound is free from contaminants.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₀H₁₇N)

| Analysis Type | Expected Result |

| Molecular Formula | C₁₀H₁₇N |

| Exact Mass | 151.1361 |

| Molecular Weight | 151.25 |

| [M+H]⁺ (m/z) | 152.1439 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would include N-H stretching, C-H stretching from both the aliphatic and olefinic portions of the molecule, and C=C stretching of the dihydropyridine ring. The absence of certain bands can be just as informative as their presence, for instance, confirming the reduction of a parent pyridine (B92270) ring.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Dihydropyridine systems typically exhibit characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are dependent on the extent of conjugation within the molecule and the nature of the substituents. This technique is often used to monitor the progress of reactions involving the formation or consumption of the dihydropyridine ring system.

Interactive Data Table: Characteristic IR and UV-Vis Absorption Data for a Dihydropyridine Scaffold

| Spectroscopic Technique | Functional Group/Transition | Typical Absorption Range |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |

| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | |

| C=C Stretch | 1600-1680 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transition | 250-350 nm |

Theoretical and Computational Chemistry Studies on 2 Butyl 6 Methyl 1,2 Dihydropyridine and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular orbital energies, and thermodynamic properties of dihydropyridine (B1217469) derivatives. lsu.eduarxiv.org These calculations provide a detailed picture of electron distribution and are crucial for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For dihydropyridine analogues, DFT calculations have been used to compute these values, which are essential for understanding their optical and electrical properties and interactions with other molecules. nih.gov

For instance, in a study on various pyridine (B92270) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the optimized geometries and electronic properties. nih.gov While the exact values for 2-Butyl-6-methyl-1,2-dihydropyridine are not available, the table below presents representative data for a related dihydropyridine derivative to illustrate the nature of the information obtained from such calculations.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.215 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.137 | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

This data is illustrative for a generic dihydropyridine derivative and not specific to this compound.

Conformational Analysis and Stereoisomerism of Dihydropyridine Rings

The three-dimensional structure of dihydropyridines is crucial for their biological activity and chemical reactivity. Conformational analysis through computational methods helps to identify the most stable arrangements of the atoms in space. The dihydropyridine ring typically adopts a non-planar conformation, most commonly a flattened boat or a half-chair form. iucr.orgresearchgate.netnih.gov The specific conformation is influenced by the nature and position of the substituents on the ring.

For this compound, the presence of a chiral center at the C2 position means that it can exist as a pair of enantiomers (R and S isomers). All dihydropyridines, with the exception of nifedipine, possess at least one chiral center, leading to stereoisomers with potentially different pharmacological and toxicological profiles. nih.gov Computational methods can be used to calculate the energies of different stereoisomers and conformers, providing insight into their relative stabilities.

The orientation of the substituents, such as the butyl and methyl groups, relative to the dihydropyridine ring is also a key aspect of its conformational landscape. For example, in a study of a 1,4-dihydropyridine (B1200194) derivative, the methoxyphenyl ring was found to be almost perpendicular to the mean plane of the dihydropyridine ring. nih.gov The table below illustrates the kind of data that can be obtained from conformational analysis of a substituted dihydropyridine.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C2-C3-C4) | Description |

|---|---|---|---|

| Boat | 0.0 | -15.2° | The most stable conformation for many dihydropyridine rings. |

| Half-Chair | 1.2 | -35.8° | A slightly higher energy conformation. |

| Planar | 5.8 | 0.0° | A high-energy transition state between conformations. |

This data is representative for a generic dihydropyridine ring and not specific to this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. For dihydropyridine systems, reaction mechanisms such as the Hantzsch synthesis, hydrogenation, and hydride transfer reactions have been investigated using computational methods. chemrxiv.orgresearchgate.netnih.gov

DFT calculations are commonly used to locate the transition state structures and calculate the energy barriers of a reaction. rsc.orgchemrxiv.org For example, in the study of the Hantzsch-like synthesis of 1,4- and 1,2-dihydropyridines, DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level were used to optimize transition state structures and calculate reaction energy barriers. rsc.org This allows for a detailed understanding of the factors that control the chemoselectivity of the reaction. rsc.org

Similarly, the mechanism of hydride transfer from 1,4-dihydropyridines, which is a fundamental process in many biological redox reactions, has been studied computationally. chemrxiv.org These studies can distinguish between different proposed mechanisms, such as a direct hydride transfer versus a stepwise process. chemrxiv.org While a specific reaction pathway model for this compound is not available, the principles and methodologies are directly applicable.

Prediction of Reactivity and Selectivity in Dihydropyridine Reactions

Building on the understanding of electronic structure and reaction pathways, computational models can predict the reactivity and selectivity of dihydropyridine reactions. Reactivity descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies and charge distributions, can be correlated with experimental reactivity. nih.gov

For instance, the regioselectivity and stereoselectivity of reactions involving the dihydropyridine ring can be rationalized and predicted. In the context of the Hantzsch synthesis, DFT calculations have been used to explain why certain reaction conditions favor the formation of 1,4-dihydropyridines over their 1,2-isomers. rsc.org The calculated energy barriers for different reaction pathways can explain the observed product distribution. rsc.org

Furthermore, the reactivity of dihydropyridines with radicals has been investigated, with computational studies supporting electron transfer mechanisms. researchgate.net These theoretical predictions are invaluable for designing synthetic routes to new dihydropyridine derivatives with desired substitution patterns and for understanding their stability and degradation pathways.

In Silico Studies of Molecular Interactions and Structural Features

In silico methods, particularly molecular docking, are widely used to study the interactions between small molecules and biological macromolecules, such as proteins and DNA. rsc.orgnih.govarcjournals.orgjapsonline.com These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target receptor. For dihydropyridine analogues, which are known to act as calcium channel blockers, molecular docking has been extensively used to understand their mechanism of action. rsc.orgarcjournals.orgjapsonline.com

Molecular docking simulations place a ligand into the binding site of a receptor and calculate a score that estimates the binding affinity. arcjournals.org These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org For example, docking studies of novel 1,4-dihydropyridine derivatives against the L-type calcium channel have identified the crucial amino acid residues involved in binding and have shown that some derivatives have a higher predicted binding affinity than standard drugs like amlodipine. rsc.orgjapsonline.com

Beyond binding to protein targets, computational methods can also be used to study non-covalent interactions within the molecule or between molecules, which can influence crystal packing and physical properties. nih.govmdpi.com The analysis of these weak interactions is important for understanding the supramolecular chemistry of dihydropyridine derivatives.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Amlodipine (Standard) | Calcium Channel (5KMD) | -5.6 | Tyr1152, Thr1156 |

| Analogue P4 | Calcium Channel (5KMD) | -8.6 | Tyr1152, Thr1156, Met1160 |

| Analogue P7 | Calcium Channel (5KMD) | -8.8 | Tyr1152, Thr1156, Met1160 |

This data is from a study on 1,4-dihydropyridine analogues and is presented for illustrative purposes. rsc.org

Applications of 2 Butyl 6 Methyl 1,2 Dihydropyridine in Advanced Chemical Research

Development of Dihydropyridinate Ligands for Coordination Chemistry

In the field of coordination and organometallic chemistry, 1,2-dihydropyridines can be transformed into dihydropyridinate (DHP⁻) anions, which serve as versatile ligands for metal complexes. rsc.org The formation of a DHP⁻ ligand can be achieved through the deprotonation of the dihydropyridine (B1217469) or, more commonly, through the reduction of a coordinated pyridine (B92270) ring. rsc.org These DHP⁻ ligands are valuable because they can engage in important chemical processes such as hydride transfer, mimicking the function of the biological cofactor NADH. rsc.org

The coordination of a metal ion to the nitrogen of the pyridine ring lowers the electron density of the ring system, facilitating its reduction to a metallated DHP⁻ complex. rsc.org The resulting complexes have applications in catalysis and electrosynthesis. rsc.org While much of the research has focused on 1,4-dihydropyridinates, the formation and chemistry of other regioisomers, such as 1,2-dihydropyridinates, are also of significant interest. acs.orgacs.org The butyl and methyl substituents on 2-Butyl-6-methyl-1,2-dihydropyridine would influence the steric and electronic properties of the resulting DHP⁻ ligand, allowing for the fine-tuning of the reactivity and stability of its metal complexes.

Contributions to Materials Science (e.g., Polymer Modification, Luminescent Materials)

The dihydropyridine scaffold is a promising structural motif for the development of advanced materials, particularly those with unique optical properties. rsc.org Research has shown that molecules incorporating a dihydropyridine ring can exhibit strong fluorescence, making them suitable for applications as luminescent dyes and sensors. nih.govnih.gov For example, a luminescent dye designed for pH sensing incorporates a 1,4-dihydropyridine (B1200194) ring conjugated with an indene-1,3(2H)-dione moiety. nih.gov

The conjugated double bond system in this compound provides a chromophore that can be systematically modified. By extending the conjugation or attaching electron-donating and electron-withdrawing groups, its absorption and emission properties can be tuned. This makes it a valuable building block for creating novel fluorescent materials for applications in bio-imaging or organic light-emitting diodes (OLEDs). nih.gov The development of lanthanoid-based materials often relies on organic ligands (scaffolds) that can efficiently transfer energy to the metal center, a role for which functionalized heterocyclic compounds are well-suited. curtin.edu.aursc.org

Utility in Agrochemical Research as Chemical Building Blocks

Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals, including insecticides, fungicides, and herbicides. sphinxsai.comnih.gov These molecules are valued for their diverse biological activities and the ability to fine-tune their properties through synthetic modification. sphinxsai.com Nitrogen-containing heterocycles, in particular, are key building blocks in the discovery and development of new crop protection agents. sphinxsai.comkingchem.com

Future Directions and Emerging Research Frontiers in Dihydropyridine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of dihydropyridines, particularly the less common 1,2-isomers, remains an active area of research. While classical methods like the Hantzsch synthesis are well-established for 1,4-dihydropyridines, there is a growing demand for new strategies that offer greater control over regioselectivity and stereoselectivity. nih.govresearchgate.net Future research will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of dihydropyridine (B1217469) synthesis is a major frontier. This is particularly important for the synthesis of enantiomerically pure pharmaceutical intermediates.

Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their efficiency and atom economy. ingentaconnect.com Designing new multicomponent strategies to access diverse and complex dihydropyridine scaffolds will be a key focus. ingentaconnect.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov The application of flow chemistry to dihydropyridine synthesis is an emerging area with significant potential. nih.gov

A comparative overview of general synthetic approaches is presented in Table 1.

Table 1: Comparison of General Dihydropyridine Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Hantzsch Synthesis | Well-established, readily available starting materials | Often produces 1,4-isomers, can require harsh conditions |

| Reduction of Pyridinium (B92312) Salts | Good for functionalized dihydropyridines | Requires pre-functionalized pyridines |

| Cycloaddition Reactions | Access to complex ring systems | Can have issues with regioselectivity |

Advanced Mechanistic Investigations and Understanding of Reactivity

A deeper understanding of the reaction mechanisms governing the formation and reactivity of dihydropyridines is crucial for the development of new synthetic methods and applications. Advanced computational and experimental techniques are being employed to elucidate these mechanisms. Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction pathways, transition states, and the factors that control selectivity. rsc.org

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation and consumption of intermediates.

Kinetics Studies: Detailed kinetic analysis can help to unravel complex reaction networks and provide a quantitative understanding of reaction rates and mechanisms.

Exploration of Undiscovered Reactivity Profiles and Transformations

While the basic reactivity of dihydropyridines is understood, there is still much to be explored. Researchers are continually discovering new transformations and reactivity profiles for these versatile molecules. Future directions include:

Novel Cycloaddition Reactions: Dihydropyridines can participate in a variety of cycloaddition reactions to form complex polycyclic structures. Exploring new types of cycloadditions will open up new avenues for the synthesis of novel molecular architectures.

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly growing area of organic synthesis. Developing methods for the C-H functionalization of dihydropyridines would provide a powerful tool for their late-stage modification.

Photoredox Catalysis: The use of visible light and photoredox catalysts to drive new chemical reactions has revolutionized organic synthesis. Applying these methods to dihydropyridine chemistry could lead to the discovery of novel and previously inaccessible transformations.

Integration of Dihydropyridines into New Chemical Technologies

The unique properties of dihydropyridines make them attractive candidates for integration into new chemical technologies. Emerging applications include:

Organic Electronics: Dihydropyridine derivatives with tailored electronic properties could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Chemical Sensing: The ability of dihydropyridines to interact with various analytes makes them promising candidates for the development of new chemical sensors.

Drug Delivery: Dihydropyridine-based systems could be designed for the targeted delivery of drugs and other therapeutic agents.

Innovations in Sustainable and Catalyst-Free Dihydropyridine Syntheses

There is a strong emphasis in modern chemistry on the development of sustainable and environmentally friendly synthetic methods. frontiersin.org This is particularly relevant to the synthesis of widely used compounds like dihydropyridines. Future innovations in this area will likely focus on:

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key goal. scispace.comnih.gov

Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is highly desirable, as it simplifies purification and reduces waste. researchgate.netacs.org

Use of Renewable Feedstocks: The use of starting materials derived from renewable resources, rather than fossil fuels, is a central tenet of green chemistry.

The development of sustainable synthetic routes is a critical step towards minimizing the environmental impact of chemical manufacturing. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.